![molecular formula C15H20N4O3S B3482257 N-(4-{[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)SULFAMOYL}PHENYL)ACETAMIDE](/img/structure/B3482257.png)
N-(4-{[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)SULFAMOYL}PHENYL)ACETAMIDE
Overview
Description
N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE is a complex organic compound that features a pyrazole ring, a sulfonamide group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions . The resulting pyrazole is then subjected to sulfonation using sulfonyl chlorides in the presence of a base such as pyridine . Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- N-Methyl-1-(pyridin-4-yl)methanamine
- 5-Amino-pyrazoles
Uniqueness
N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and acetamide groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis . Additionally, its potential as a multi-target enzyme inhibitor highlights its significance in medicinal chemistry .
Biological Activity
N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE is C15H20N4O2S, and its structure includes a pyrazole ring, a sulfamoyl group, and an acetamide moiety. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, N-(4-sulfamoylphenyl)acetamide derivatives have been shown to inhibit human carbonic anhydrases (hCA), which are involved in tumor growth and metastasis. The inhibition constants for these compounds suggest they could serve as effective anticancer agents by modulating hCA activity .
Anticonvulsant Activity
In related research, pyrazole derivatives have demonstrated anticonvulsant activity. A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives highlighted their effectiveness in animal models for epilepsy. The structure-activity relationship (SAR) analysis indicated that modifications in the phenylpiperazine moiety significantly influenced the anticonvulsant efficacy . This suggests that similar modifications in N-(4-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLSULFAMOYL}PHENYL)ACETAMIDE could yield compounds with enhanced anticonvulsant properties.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in the body. For example, the sulfamoyl group is known to enhance binding affinity to target proteins, potentially increasing the compound's efficacy as an inhibitor .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N-[4-[(1,3-dimethylpyrazol-4-yl)methyl-methylsulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-13(9-18(3)17-11)10-19(4)23(21,22)15-7-5-14(6-8-15)16-12(2)20/h5-9H,10H2,1-4H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPWTLWZYPEGCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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